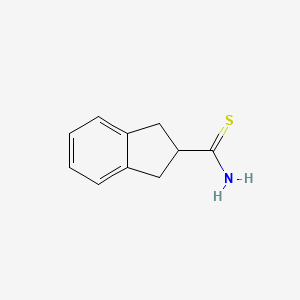

2,3-dihydro-1H-indene-2-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NS |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-2-carbothioamide |

InChI |

InChI=1S/C10H11NS/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) |

InChI Key |

ZCSNKTIYIFSWKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,3 Dihydro 1h Indene 2 Carbothioamide

Strategic Retrosynthetic Analysis of the 2,3-dihydro-1H-indene-2-carbothioamide Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net The analysis of this compound reveals several logical disconnections.

The most apparent disconnection is at the thioamide functional group (C-N and C=S bonds). This functional group interconversion (FGI) leads to several key precursors:

2,3-dihydro-1H-indene-2-carbonitrile: This precursor can be converted to the target thioamide via the addition of hydrogen sulfide (B99878).

2,3-dihydro-1H-indene-2-carboxylic acid (or its derivatives): The carboxylic acid, acid chloride, or ester can be transformed into the thioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Further disconnection of these precursors focuses on the formation of the indan (B1671822) scaffold itself. The C-C bond between the C2-substituent and the indan ring can be disconnected, leading back to a nucleophilic indan-2-yl equivalent and an electrophilic source for the thioamide group.

A more fundamental disconnection of the bicyclic indan ring system itself points towards precursors such as substituted styrenes or phenylpropanes that can undergo intramolecular cyclization reactions. For instance, a Friedel-Crafts-type reaction of a cinnamyl derivative or a 3-phenylpropanoic acid derivative could form the five-membered ring. organic-chemistry.org This comprehensive analysis provides a roadmap for developing diverse synthetic pathways.

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several synthetic strategies can be devised to construct the target molecule. These range from direct functional group transformations to more complex multicomponent and catalyzed reactions.

Direct thioamidation involves the conversion of a pre-existing functional group at the C2 position of the indan scaffold into the desired carbothioamide.

From Carboxylic Acid Derivatives: The most common method involves the thionation of the corresponding amide, 2,3-dihydro-1H-indene-2-carboxamide. This amide can be readily prepared from 2,3-dihydro-1H-indene-2-carboxylic acid. The thionation is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The reaction proceeds by replacing the carbonyl oxygen with sulfur.

From Nitriles: An alternative route starts with 2,3-dihydro-1H-indene-2-carbonitrile. The nitrile can be directly converted to the primary thioamide by treatment with hydrogen sulfide (H₂S), often in the presence of a basic catalyst such as pyridine (B92270) or triethylamine. This reaction involves the nucleophilic addition of hydrosulfide (B80085) to the nitrile carbon.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. nih.gov A hypothetical MCR for the synthesis of this compound could be designed. For instance, a one-pot reaction involving an indene (B144670) derivative, an isothiocyanate, and a reducing agent could potentially form the target scaffold. Analogous MCRs have been successfully employed for the synthesis of 1H-pyrazole-1-carbothioamide derivatives from hydrazine (B178648) hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This strategy highlights the potential for atom economy and operational simplicity in synthesizing the target compound. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of the 2,3-dihydro-1H-indene scaffold can be achieved through various catalyst-mediated reactions.

Ring-Closing Metathesis: Substituted indene derivatives can be prepared from readily available phenols through a sequence involving Suzuki coupling and ruthenium-catalyzed ring-closing metathesis. organic-chemistry.org

Gold(I) Catalysis: A high-yielding synthesis of the indene core can be achieved via direct C(sp³)-H activation under gold(I) catalysis. researchgate.net

Rhodium(I) Catalysis: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can yield indene derivatives. organic-chemistry.org

Once the indan ring with a suitable functional handle at the C2 position is formed, subsequent catalytic steps can be envisioned to introduce or modify the side chain, followed by conversion to the carbothioamide group as described in section 2.2.1.

Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Synthesis

Transitioning a synthetic route from laboratory scale to large-scale production requires careful optimization of reaction parameters to maximize yield, minimize waste, and ensure safety and cost-effectiveness. nih.gov For the synthesis of this compound, key parameters for optimization would include the choice of solvent, reaction temperature, concentration of reactants, and catalyst loading (if applicable).

For example, in the thioamidation of 2,3-dihydro-1H-indene-2-carboxamide using Lawesson's reagent, a solvent screen might reveal that anhydrous toluene (B28343) or dioxane at reflux provides the best results. The stoichiometry of the thionating agent is also critical; an excess may lead to side products, while an insufficient amount will result in incomplete conversion. The purification of the final product, likely through recrystallization or column chromatography, would also need to be optimized for throughput and efficiency on a larger scale.

Table 1: Hypothetical Optimization of Thioamidation Reaction

| Entry | Solvent | Reagent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | Lawesson's Reagent (0.5) | 80 | 12 | 65 |

| 2 | Toluene | Lawesson's Reagent (0.5) | 110 | 4 | 88 |

| 3 | Dioxane | Lawesson's Reagent (0.5) | 100 | 6 | 82 |

| 4 | Toluene | P₄S₁₀ (0.25) | 110 | 8 | 75 |

| 5 | Toluene | Lawesson's Reagent (0.6) | 110 | 4 | 91 |

| 6 | THF | Lawesson's Reagent (0.5) | 65 | 24 | 40 |

This interactive table showcases a hypothetical optimization study for the conversion of 2,3-dihydro-1H-indene-2-carboxamide to the target thioamide. The data suggests that using 0.6 equivalents of Lawesson's reagent in toluene at reflux provides the highest yield.

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The key transformations in the synthesis of this compound have well-studied mechanisms.

Mechanism of Thioamidation using Lawesson's Reagent: The reaction of an amide with Lawesson's reagent is believed to proceed through a [2+2] cycloaddition between the carbonyl group of the amide and the P=S bond of the dissociated Lawesson's reagent monomer (dithioxophosphorane ylide). This forms a four-membered oxathia-phosphetane intermediate. Subsequent cycloreversion of this intermediate leads to the formation of the thiocarbonyl group (the thioamide) and a stable phosphine (B1218219) oxide byproduct.

Mechanism of Thioamidation of Nitriles: The conversion of a nitrile to a thioamide with hydrogen sulfide in the presence of a base involves the initial deprotonation of H₂S to form the more nucleophilic hydrosulfide ion (HS⁻). The hydrosulfide ion then attacks the electrophilic carbon of the nitrile group. The resulting intermediate undergoes protonation to yield the final thioamide product.

Mechanism of Indene Formation: The formation of the indene ring itself can occur through various mechanisms depending on the chosen synthetic route. For instance, theoretical calculations on the formation of indene from the reactions of cyclopentadiene (B3395910) and cyclopentadienyl (B1206354) radicals have shown complex pathways involving rearrangements on the C₁₀H₁₁ potential energy surface. nih.gov In catalyst-mediated approaches, mechanisms often involve intermediates like gold(I)-carbenes or other organometallic species that facilitate the key bond-forming cyclization step. researchgate.net

Based on a comprehensive search of publicly available scientific literature, detailed research findings specifically concerning the spectroscopic interrogation of reaction intermediates and the kinetic and thermodynamic studies for the synthesis of This compound are not available.

The existing body of research extensively covers synthetic methodologies and mechanistic investigations for the broader class of thioamides. However, studies focusing explicitly on the formation of this compound, including the identification of its specific reaction intermediates via spectroscopy or an analysis of its reaction progress through kinetic and thermodynamic data, have not been published.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline and focuses solely on the requested compound. To do so would require speculation beyond the available data.

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Indene 2 Carbothioamide

High-Resolution Vibrational Spectroscopy (FTIR and Raman) for Bond Assignment and Functional Group Analysis

A detailed analysis of the vibrational modes of 2,3-dihydro-1H-indene-2-carbothioamide, including specific frequencies and their assignments to corresponding bond vibrations (e.g., C=S stretching, N-H bending, C-N stretching, and aromatic C-H vibrations), requires experimental FTIR and Raman spectra of the compound. This data is not currently available.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Conformation and Dynamic Studies (e.g., NOESY, ROESY)

An in-depth discussion of the solution-state conformation and dynamics of this compound would necessitate data from advanced NMR experiments. This would include ¹H and ¹³C NMR for chemical shift and coupling constant assignments, as well as 2D NMR techniques like NOESY or ROESY to investigate through-space proton-proton interactions and elucidate the molecule's three-dimensional structure and conformational preferences in solution. Such research findings have not been reported.

Solid-State X-ray Diffraction Crystallography for Molecular Geometry and Crystal Packing Analysis

A definitive analysis of the molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the arrangement of molecules in the crystal lattice (crystal packing), can only be achieved through single-crystal X-ray diffraction analysis. There are no published crystallographic reports or data files (e.g., CIF files) for this compound from which a detailed structural analysis and data table could be derived.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD), and this section would not be applicable.

Computational and Theoretical Investigations of 2,3 Dihydro 1h Indene 2 Carbothioamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for the geometry optimization and vibrational analysis of medium-sized organic molecules.

When considering the carbothioamide group, DFT studies on various thioamide derivatives show that the C-N bond has significant double bond character due to the delocalization of the nitrogen lone pair into the C=S π-system. nih.gov This resonance contributes to a planar or near-planar arrangement of the atoms in the thioamide group. For 2,3-dihydro-1H-indene-2-carbothioamide, a full geometry optimization using a functional like B3LYP would likely predict a puckered five-membered ring with the carbothioamide substituent occupying either an axial or equatorial-like position.

Vibrational frequency predictions from DFT calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. For the indan (B1671822) portion, characteristic vibrational modes would include aromatic C-H stretching, C=C stretching of the benzene (B151609) ring, and various bending and rocking modes of the aliphatic CH2 groups. researchgate.net For the carbothioamide group, key predicted vibrational frequencies would be the C=S stretch, which is typically found in the region of 800-1200 cm⁻¹, and the N-H stretching and bending frequencies of the primary thioamide. researchgate.net A comparison of calculated and experimental vibrational frequencies, often with the application of a scaling factor to the computed values, can confirm the optimized geometry. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on DFT calculations of analogous structures.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| N-H (Thioamide) | Stretching | 3100-3400 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C=S (Thioamide) | Stretching | 800-1200 |

This table is illustrative and based on data from computational studies of indane derivatives and various thioamides. Actual values for the target molecule would require specific calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating electronic energies and molecular properties compared to DFT, albeit at a greater computational expense. These methods are particularly useful for benchmarking the results from less computationally demanding methods and for investigating systems where electron correlation effects are crucial.

For thioamide derivatives, ab initio calculations have been employed to accurately determine rotational barriers, tautomeric equilibria (thiol-thione), and the nature of intermolecular interactions. nahrainuniv.edu.iq Studies on simple amides and thioamides using high-level ab initio methods have provided detailed insights into the electronic structure, confirming the significant resonance within the thioamide group and its impact on bond lengths and rotational barriers. researchgate.net For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) on a DFT-optimized geometry would provide a reliable estimate of the molecule's electronic energy.

Furthermore, ab initio methods are valuable for calculating properties such as dipole moments, polarizabilities, and frontier molecular orbital (HOMO-LUMO) energies. researchgate.net The carbothioamide group is known to be highly polar, and accurate calculations of the dipole moment would be essential for understanding its intermolecular interactions and solubility. The HOMO-LUMO gap, a key indicator of chemical reactivity and electronic transitions, can also be more accurately determined with these methods. researchgate.net

Conformational Landscape Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. chemistrysteps.comlumenlearning.com Conformational analysis of this compound would involve exploring the potential energy surface (PES) associated with rotations around key single bonds and the puckering of the five-membered ring.

The primary sources of conformational isomerism in this molecule would be the inversion of the five-membered ring and the rotation around the C2-C(S) bond connecting the carbothioamide group to the indan ring. The puckering of the cyclopentane (B165970) ring in indan is a low-energy process, leading to multiple accessible conformations. rsc.org The attachment of the carbothioamide group at the C2 position will influence the preferred puckering of this ring.

Rotation around the C2-C(S) bond would also lead to different conformers. Due to the partial double bond character of the C-N bond in the thioamide group, rotation around this bond is restricted. nih.gov However, the orientation of the entire thioamide group relative to the indan ring system can vary. A relaxed scan of the potential energy surface by systematically changing the relevant dihedral angles and performing geometry optimizations at each step would reveal the low-energy conformers and the transition states connecting them. Such an analysis would likely be performed using DFT due to the need for numerous geometry optimizations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. nih.gov An MD simulation of this compound would offer insights into its conformational dynamics, flexibility, and how it interacts with solvent molecules.

In an aqueous environment, the polar carbothioamide group would be expected to form hydrogen bonds with water molecules through both the N-H protons (as donors) and the sulfur atom (as an acceptor). nih.gov MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the molecule's solvation shell. The nonpolar indan backbone would likely be surrounded by a more ordered cage of water molecules, characteristic of hydrophobic solvation.

Prediction of Reactivity Profiles, Reaction Pathways, and Transition States

Computational chemistry is extensively used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. rsc.org For this compound, several aspects of its reactivity can be predicted through theoretical calculations.

The reactivity of the carbothioamide group is a key feature. Thioamides are known to be more reactive towards both electrophiles and nucleophiles compared to their amide counterparts. nih.gov The sulfur atom is a soft nucleophile and a potential site for electrophilic attack. The carbon atom of the C=S group is electrophilic and susceptible to nucleophilic attack. DFT calculations can be used to model the reaction pathways for various transformations, such as hydrolysis, oxidation, or reaction with alkylating agents. nih.gov By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed.

Frontier Molecular Orbital (FMO) theory is a useful conceptual tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often indicate the sites for electrophilic and nucleophilic attack, respectively. For a typical thioamide, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO has significant contributions from the C=S π* orbital. nih.gov This suggests that electrophiles will preferentially attack at the sulfur or nitrogen, while nucleophiles will attack the carbon atom.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and can also be used to predict reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the region around the sulfur atom. Regions of positive electrostatic potential (blue) indicate electron-deficient areas that are prone to nucleophilic attack, such as the protons of the NH2 group and the carbon of the C=S group.

Table 2: Computationally Derived Reactivity Descriptors (Illustrative)

| Descriptor | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Susceptible to oxidation and electrophilic attack |

| LUMO Energy | Relatively low | Susceptible to reduction and nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |

| MEP Minimum | Localized near the sulfur atom | Site for electrophilic attack and hydrogen bond acceptance |

This table presents expected trends based on general principles and computational studies of related molecules. Specific values would require dedicated calculations for this compound.

In the absence of direct experimental or computational studies on this compound, a robust theoretical framework can be established by drawing upon research on its constituent fragments. The computational methodologies outlined in this article, from DFT and high-level ab initio calculations to molecular dynamics simulations, provide a powerful toolkit for predicting the molecule's structural, electronic, and dynamic properties. The insights gained from such theoretical investigations are invaluable for guiding future synthetic efforts, understanding potential biological activity, and providing a deeper understanding of the fundamental chemistry of this and related compounds.

Reactivity and Derivatization Strategies for 2,3 Dihydro 1h Indene 2 Carbothioamide

Thioamide Reactivity: Electrophilic and Nucleophilic Transformations

The thioamide group is characterized by its ambident nucleophilic nature, with reactive centers at both the sulfur and nitrogen atoms. It can also undergo electrophilic attack at the sulfur atom. researchgate.net This dual reactivity allows for a broad spectrum of chemical modifications.

Alkylation and acylation are fundamental transformations for thioamides. The site of these reactions—sulfur versus nitrogen—can often be controlled by the reaction conditions.

Alkylation: Thioamides can be alkylated at either the sulfur or nitrogen atom. S-alkylation is generally favored due to the higher nucleophilicity of the sulfur atom. wikipedia.org This reaction typically proceeds under basic conditions with alkyl halides to yield thioimidates. These thioimidates are valuable synthetic intermediates. N-alkylation is also possible, although it often requires specific conditions to achieve selectivity. rsc.org A nickel-catalyzed C-alkylation of thioamides using primary alcohols has also been reported, proceeding through a hydrogen autotransfer strategy. rsc.org

Acylation: The acylation of thioamides can similarly occur at either the sulfur or nitrogen atom. The outcome of the reaction can be influenced by factors such as the nature of the acylating agent and the reaction conditions. rsc.org For instance, a chemoselective transition-metal-free acylation of thioamides with ketones has been developed. rsc.org

Table 1: Examples of Alkylation and Acylation Reactions of Thioamides

| Reaction Type | Reagent | Conditions | General Product |

| S-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K2CO3) | Thioimidate |

| N-Alkylation | Alkylating Agent | Specific conditions | N-Alkyl Thioamide |

| C-Alkylation | Primary Alcohol | Ni(OAc)2, P(t-Bu)3 | α-Alkylated Thioamide |

| Acylation | Acylating Agent (e.g., Acyl Halide) | Base or Catalyst | S- or N-Acyl Thioamide |

The thioamide functional group is susceptible to both oxidation and reduction, leading to a variety of other functional groups.

Oxidation: The oxidation of thioamides can yield different products depending on the oxidant and reaction conditions. For example, oxidation can lead to the corresponding amide. tandfonline.com The oxidation potential of a thioamide is significantly lower than that of its corresponding amide, which has led to speculation about its potential role in biological electron-transfer processes. nih.gov

Reduction: Thioamides can be reduced to the corresponding amines. A common method for this transformation is the use of Raney nickel, although this method requires a stoichiometric amount of the reagent. wikipedia.org

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The thioamide moiety is a valuable building block for the synthesis of various heterocyclic compounds. These reactions often involve the reaction of the thioamide with bifunctional electrophiles.

A classic example is the Hantzsch thiazole (B1198619) synthesis , where a thioamide reacts with an α-haloketone to form a thiazole ring. nih.govnih.gov This reaction is a cornerstone in the synthesis of thiazole derivatives, which are prevalent in many biologically active compounds. researchgate.net The reaction conditions, such as the acidity of the medium, can influence the regioselectivity of the cyclization. rsc.org Photocatalytic methods for the oxidative cyclization of thioamides to form 1,2,4-thiadiazoles have also been developed. mdpi.comrsc.org

Table 2: Hantzsch Thiozole Synthesis

| Reactant 1 | Reactant 2 | Product |

| 2,3-dihydro-1H-indene-2-carbothioamide | α-Haloketone | 2-(2,3-dihydro-1H-inden-2-yl)thiazole derivative |

Functionalization of the Dihydroindene Core

Beyond the reactivity of the thioamide group, the dihydroindene core offers further opportunities for chemical modification, allowing for the synthesis of a wider range of derivatives.

The aromatic ring of the dihydroindene scaffold can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents on the ring. ddugu.ac.in Methodologies for the regioselective synthesis of indanones, which can be precursors to functionalized indanes, have been developed. d-nb.info

The 2-position of the dihydroindene ring in this compound is a prochiral center. Derivatization at this position can lead to the formation of a stereocenter. Therefore, stereoselective methods are crucial for the synthesis of enantiomerically pure derivatives. Strategies for the enantioselective synthesis of indanes with a quaternary stereocenter at the 2-position have been developed, often involving diastereoselective C(sp3)–H functionalization. acs.org

Utility as a Precursor in Complex Organic Synthesis (e.g., for non-biological materials)

There is currently no available research literature detailing the use of this compound as a precursor for the synthesis of complex organic molecules for non-biological materials.

Applications as a Ligand Precursor in Coordination Chemistry (non-biological systems)

Specific studies on the use of this compound as a ligand precursor to form coordination complexes with metals for non-biological applications have not been reported in the accessible scientific literature.

Advanced Material Science Applications and Supramolecular Assembly of 2,3 Dihydro 1h Indene 2 Carbothioamide Derivatives

Exploration as a Monomer or Component in Polymer Synthesis

The 2,3-dihydro-1H-indene-2-carbothioamide scaffold presents intriguing possibilities for polymer synthesis. The presence of the thioamide group, with its reactive nitrogen and sulfur atoms, offers multiple avenues for polymerization. For instance, the amine functionality could potentially engage in condensation polymerization with suitable difunctional monomers to yield polyamides or related structures. Furthermore, the thioamide group itself can participate in polymerization reactions, leading to polymers with unique main-chain architectures.

The rigid indane unit, when incorporated into a polymer backbone, would be expected to impart significant thermal stability and mechanical robustness to the resulting material. The specific stereochemistry of the 2-substituted indane could also be exploited to control the tacticity and, consequently, the physical properties of the polymer.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Type | Reactive Site on Monomer | Potential Co-monomer | Resulting Polymer Class | Expected Properties |

| Condensation Polymerization | Amine (NH2) of the carbothioamide | Diacyl chlorides, Dicarboxylic acids | Polyamides | High thermal stability, rigidity |

| Addition Polymerization | Modified indane ring (e.g., with vinyl groups) | Other vinyl monomers | Vinyl polymers | Tunable mechanical properties |

| Ring-Opening Polymerization | Functionalized heterocyclic derivatives | - | Heterocyclic polymers | Varied solubility and processability |

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers with Tailored Properties

The carbothioamide moiety is an excellent ligand for metal coordination due to the presence of both a soft donor (sulfur) and a hard donor (nitrogen). This dual-coordinating ability makes this compound and its derivatives promising candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The choice of metal ion and the specific substitution pattern on the indane ring could allow for the fine-tuning of the resulting framework's porosity, pore size, and surface area.

The rigid and well-defined geometry of the 2,3-dihydro-1H-indene scaffold would contribute to the formation of ordered, crystalline structures. MOFs derived from this ligand could find applications in gas storage and separation, catalysis, and sensing, with the thioamide group potentially offering specific binding sites for target molecules.

Investigation of Self-Assembly Mechanisms and Non-Covalent Interactions in the Solid State

The solid-state behavior of this compound derivatives is expected to be governed by a rich network of non-covalent interactions. The thioamide group is a potent hydrogen bond donor (N-H) and a moderate acceptor (C=S). This would likely lead to the formation of robust hydrogen-bonding motifs, such as dimers or chains, which are common in the crystal structures of primary thioamides.

In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking of the aromatic rings of the indane units and C-H···S interactions, would play a crucial role in directing the self-assembly and crystal packing. A thorough understanding of these interactions through single-crystal X-ray diffraction studies would be essential for the rational design of materials with desired solid-state properties.

Table 2: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound Derivatives

| Interaction Type | Donor | Acceptor | Expected Influence on Crystal Packing |

| Hydrogen Bonding | N-H (thioamide) | C=S (thioamide) | Formation of dimers and extended chains |

| π-π Stacking | Aromatic ring of indane | Aromatic ring of indane | Close packing of molecules, potential for charge transport |

| C-H···S Interactions | C-H bonds (aliphatic and aromatic) | C=S (thioamide) | Stabilization of the overall crystal structure |

| van der Waals Forces | Entire molecule | Entire molecule | General packing efficiency |

Host-Guest Chemistry and Molecular Recognition Phenomena for Non-Biological Targets

The well-defined structure of this compound, combined with the specific binding capabilities of the thioamide group, suggests its potential in host-guest chemistry and molecular recognition. The indane scaffold could be functionalized to create pre-organized cavities or binding pockets for the selective recognition of small molecules or ions.

The thioamide group, with its ability to engage in hydrogen bonding and coordinate to metals, could act as a specific recognition site. For example, derivatives of this compound could be designed to selectively bind certain metal cations or small organic molecules through a combination of steric and electronic complementarity. Such systems could be developed for applications in chemical sensing or separation processes.

Development of Functional Materials Utilizing the this compound Scaffold

The unique combination of a rigid bicyclic framework and a versatile functional group in this compound opens the door to the development of a wide range of functional materials. By strategically modifying the core structure, materials with tailored optical, electronic, or mechanical properties could be realized.

For instance, the incorporation of chromophoric or fluorophoric units onto the indane ring could lead to novel photoluminescent materials. The inherent chirality of certain 2-substituted indane derivatives could be harnessed for the development of chiroptical materials or enantioselective catalysts. Furthermore, the assembly of these molecules on surfaces could lead to the formation of functional thin films with applications in electronics and sensor technology.

Future Research Directions and Unexplored Avenues for 2,3 Dihydro 1h Indene 2 Carbothioamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2,3-dihydro-1H-indene-2-carbothioamide can be significantly modernized by moving from traditional batch processing to continuous flow chemistry. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability. lianhe-aigen.comnih.gov The integration of this compound's synthesis into a flow chemistry platform would enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is often challenging in batch reactors. nih.govscispace.com This approach can lead to the development of more efficient and robust synthetic protocols.

Automated synthesis platforms represent the next step in this evolution, combining flow chemistry with robotic systems for high-throughput screening of reaction conditions and rapid library generation. chemrxiv.org Such platforms could accelerate the discovery of novel derivatives of this compound with optimized properties. By automating the multistep synthesis processes, researchers can efficiently explore a wider chemical space, leading to the identification of new functional materials or biologically active compounds. chemrxiv.orgnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Scalability | Complex, requires re-optimization | Seamless transition from lab to production lianhe-aigen.com |

| Safety | Higher risk with hazardous reagents | Enhanced control over reaction conditions lianhe-aigen.com |

| Efficiency | Longer reaction times, potential for waste | Reduced reaction times, minimized waste lianhe-aigen.com |

| Control | Difficult to precisely control parameters | Optimized control over temperature and pressure |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Exploration of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

Future synthetic strategies for this compound will increasingly emphasize sustainability. Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. rsc.orgrsc.org For the synthesis of thioamides, this includes exploring alternatives to traditional methods that often use harsh reagents and toxic solvents. chemistryforsustainability.org

One promising green approach is the use of deep eutectic solvents (DESs) as an environmentally friendly medium for the reaction. rsc.orgrsc.org These solvents are biodegradable, have low toxicity, and can be recycled, offering a sustainable alternative to volatile organic solvents. rsc.orgrsc.org Furthermore, the development of catalyst-free and solvent-free reaction conditions, such as mechanochemical synthesis using ball milling, presents another avenue for greening the synthesis of this compound. mdpi.comresearchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step, also align with green chemistry principles by improving atom economy and reducing the number of synthetic steps. chemistryforsustainability.orgbeilstein-journals.org

Table 2: Potential Green Chemistry Strategies for Synthesis

| Strategy | Description | Potential Benefits |

|---|---|---|

| Deep Eutectic Solvents (DESs) | Using biodegradable and recyclable solvents like choline (B1196258) chloride-urea mixtures. rsc.orgrsc.org | Reduced use of toxic organic solvents, improved reactivity. rsc.org |

| Mechanochemistry | Liquid-assisted grinding to induce chemical reactions without bulk solvents. researchgate.net | Solvent-free conditions, reduced energy consumption. |

| Multicomponent Reactions (MCRs) | Combining starting materials, an amine, and a sulfur source in one pot. chemistryforsustainability.org | Increased efficiency, reduced waste, and simplified procedures. chemistryforsustainability.orgbeilstein-journals.org |

| Water-based Synthesis | Utilizing water as a solvent for the reaction. organic-chemistry.org | Environmentally benign, low cost, and safe. researchgate.net |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Process Analytical Technology

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the implementation of Process Analytical Technology (PAT). mt.comwikipedia.org PAT is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orglongdom.org This approach moves away from testing product quality after production to building quality in by design. mt.comlongdom.org

Advanced spectroscopic techniques are central to PAT. researchgate.net In-situ (in-line) probes, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as on-flow Nuclear Magnetic Resonance (NMR), can provide real-time data on the concentration of reactants, intermediates, and products throughout the reaction. acs.org This continuous monitoring allows for precise control over the reaction, ensuring optimal conditions are maintained to maximize yield and purity while minimizing byproduct formation. mt.comacs.org The data gathered can be used to develop robust kinetic models, leading to more efficient and reproducible synthetic processes. mt.com

Table 3: Spectroscopic Tools for Real-Time Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| ReactIR (FTIR) | Real-time tracking of functional group changes. acs.org | Monitoring the conversion of starting materials to the thioamide product. |

| ReactNMR (NMR) | Detailed structural information on species in the reaction mixture. acs.org | Identifying and characterizing transient intermediates and byproducts. acs.org |

| Raman Spectroscopy | Vibrational information, complementary to IR, especially in aqueous media. researchgate.net | Monitoring reactions in various solvent systems, including green solvents. |

Theoretical Validation of Novel Reaction Pathways and Predicted Material Properties

Computational chemistry offers powerful tools for predicting the outcomes of reactions and the properties of molecules before they are ever synthesized in a lab. mdpi.com For this compound, theoretical studies, such as those using Density Functional Theory (DFT), can be employed to validate proposed reaction mechanisms and explore novel synthetic pathways. mdpi.comnih.gov By calculating the energy profiles of different reaction routes, researchers can identify the most plausible mechanisms and pinpoint key intermediates and transition states. mdpi.comnih.gov

Beyond reaction mechanisms, computational methods can predict a wide range of molecular properties for this compound and its hypothetical derivatives. researchgate.net These include electronic properties (HOMO-LUMO gap), spectroscopic signatures (NMR, IR spectra), and potential biological activities through molecular docking simulations. researchgate.net This predictive capability can guide experimental work, saving time and resources by focusing on the most promising candidate molecules for specific applications, whether in materials science or medicinal chemistry. researchgate.net

Table 4: Applications of Theoretical Chemistry

| Area of Study | Computational Method | Predicted Outcomes |

|---|---|---|

| Reaction Mechanisms | Density Functional Theory (DFT) mdpi.com | Energy barriers, transition state geometries, kinetic feasibility. mdpi.comnih.gov |

| Molecular Properties | Ab initio calculations, DFT nih.govresearchgate.net | Spectroscopic data (NMR, IR), electronic structure, reactivity descriptors. researchgate.net |

| Material Science | Molecular Dynamics (MD) Simulations | Bulk properties, intermolecular interactions, potential for self-assembly. |

| Drug Discovery | Molecular Docking researchgate.net | Binding affinities to biological targets, prediction of inhibitory activity. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.